Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester
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Overview
Description
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structural features, including the presence of methoxy groups and a methoxycarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester typically involves esterification reactions. One common method is the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, ethyl ester
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, propyl ester
- Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, butyl ester
Uniqueness
Benzeneacetic acid, 3,5-dimethoxy-2-(methoxycarbonyl)-, methyl ester is unique due to its specific ester group and the presence of two methoxy groups on the benzene ring
Properties
CAS No. |
6512-26-1 |
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Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 2,4-dimethoxy-6-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C13H16O6/c1-16-9-5-8(6-11(14)18-3)12(13(15)19-4)10(7-9)17-2/h5,7H,6H2,1-4H3 |
InChI Key |
GVHITDDDXANQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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